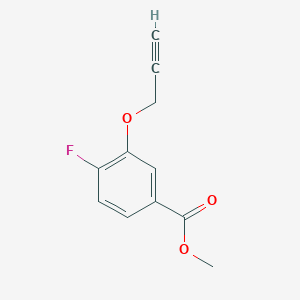

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-fluoro-3-prop-2-ynoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h1,4-5,7H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUCUSQTVJVXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258201 | |

| Record name | Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214822-98-7 | |

| Record name | Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214822-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-3-(2-propyn-1-yloxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:

Esterification Reaction: The primary method involves the esterification of 4-fluoro-3-(prop-2-yn-1-yloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include strong acids or bases for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which is crucial in addressing antibiotic resistance issues.

Case Study:

A study published in PubMed explored the synthesis of similar compounds and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results showed that modifications in the structure could enhance efficacy against resistant strains, highlighting the potential for developing new antibiotics based on this compound's framework .

Anticancer Properties

The compound's derivatives have also been investigated for their anticancer properties. Research has indicated that certain modifications can lead to increased cytotoxicity against cancer cell lines.

Data Table: Anticancer Activity of Derivatives

Agrochemical Applications

This compound has potential uses as a plant protection agent. Its ability to control pests and diseases makes it a candidate for development as an agrochemical formulation.

Pest Control

Research has shown that compounds with similar structures can act effectively against various agricultural pests. The incorporation of this compound into formulations could enhance pest resistance while minimizing environmental impact.

Case Study:

A patent application describes formulations containing this compound aimed at controlling specific insect populations in crops. The study outlines methods for synthesizing these formulations and demonstrates their efficacy in field trials .

Materials Science

In materials science, this compound can be utilized as a building block for creating functional polymers. Its reactive alkyne group allows for click chemistry applications, leading to the development of novel materials with tailored properties.

Polymer Synthesis

The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Data Table: Polymer Properties

| Polymer Type | Incorporation Level (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polymer A | 5 | 30 | 200 |

| Polymer B | 10 | 45 | 220 |

Mechanism of Action

The mechanism by which Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs include substituted benzoates with variations in ester groups, halogenation, or alkoxy substituents. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate with Analogs

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in this compound withdraws electron density, stabilizing the aromatic ring and increasing resistance to electrophilic substitution compared to methyl 3-methoxybenzoate (electron-donating OCH₃) .

- Reactivity : The propargyloxy group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in analogs like ethyl 4-hydroxybenzoate or methyl trifluoromethylbenzoate .

- Lipophilicity : Methyl 4-fluoro-3-(trifluoromethyl)benzoate exhibits higher lipophilicity (logP ~2.5) due to the CF₃ group, whereas the propargyloxy group in the target compound provides moderate lipophilicity (logP ~1.9), balancing solubility and membrane permeability .

Physicochemical and Toxicological Data

Table 2: Physicochemical and Toxicity Comparison

Notes:

- The propargyloxy group reduces water solubility compared to methyl or ethyl benzoates but improves organic solvent compatibility .

Biological Activity

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a benzoate structure with a fluorine atom at the para position and a prop-2-yn-1-yloxy substituent, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antiviral and antibacterial domains. The following sections delve into specific activities and findings.

Antiviral Activity

Studies have shown that compounds with similar structures can act as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. For instance, derivatives of aromatic ethers have demonstrated significant inhibitory effects on H1N1 neuraminidase, with IC50 values ranging from 25 to 60 µM . The structure-activity relationship analysis suggests that the presence of certain functional groups enhances antiviral efficacy.

Table 1: Antiviral Activity Comparison

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| This compound | TBD | H1N1 |

| Compound 15 | 26.96 | A/GuangdongSB/01/2009 (H1N1) |

| Compound 26 | TBD | A/Guangdong/03/2009 (H1N1) |

Case Studies

A study focusing on the SAR of related compounds indicated that modifications to the aromatic ring could lead to enhanced biological activity. For instance, the introduction of electron-withdrawing groups at specific positions improved the inhibitory effects against viral targets .

Case Study: Influenza A Virus

In a comparative analysis of natural product-derived phytochemicals for influenza A virus treatment, several compounds demonstrated IC50 values below 10 µM against H1N1. These findings suggest that structural modifications similar to those in this compound could yield potent antiviral agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to viral proteins. Such studies can provide insights into how structural variations affect biological activity and guide future synthesis efforts.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification. For example, the propargyl ether group can be introduced via a Williamson ether synthesis between 4-fluoro-3-hydroxybenzoic acid methyl ester and propargyl bromide. Optimization includes using anhydrous solvents (e.g., DMF or THF), catalytic KI, and elevated temperatures (60–80°C) to enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield . Kinetic monitoring (TLC or HPLC) ensures reaction completion.

Q. How should researchers handle the stability and storage of this compound?

- Methodological Answer : The propargyl group is prone to polymerization under light or heat. Store the compound in amber vials at –20°C under inert gas (N₂/Ar). Conduct stability tests using HPLC to monitor degradation over time. Avoid aqueous or protic environments to prevent ester hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting from the 4-fluoro substituent) and propargyl proton signals (~2.5 ppm for the terminal alkyne proton).

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with fluorine.

- FT-IR : Verify ester carbonyl (~1720 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).

Cross-validate with X-ray crystallography if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Use SHELXL for refinement, ensuring anisotropic displacement parameters for heavy atoms (e.g., fluorine). If twinning or disorder is observed (common in flexible propargyl groups), apply TwinLaw or PART instructions in SHELX. Validate with Mercury’s void analysis to check for solvent masking structural features . For discrepancies between NMR and crystallographic data, consider dynamic effects (e.g., rotational barriers) via DFT calculations .

Q. What strategies mitigate side reactions during propargyloxy group introduction?

- Methodological Answer : Propargyl bromide is highly reactive but volatile. Use slow addition under reflux with a Dean-Stark trap to remove H₂O. Competing ester hydrolysis can be minimized by avoiding acidic conditions. For byproducts like dimerized alkyne, employ scavengers (e.g., molecular sieves) or switch to a milder base (K₂CO₃ instead of NaOH). Monitor intermediates via LC-MS .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

- Methodological Answer : Perform DFT calculations (Gaussian, ORCA) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. The propargyloxy group’s electron-withdrawing effect activates the benzoate ring for electrophilic substitution at specific positions. MD simulations can assess conformational flexibility influencing reaction pathways .

Q. What are the challenges in analyzing non-covalent interactions (e.g., π-stacking) in crystals of this compound?

- Methodological Answer : Use Mercury’s Materials Module to quantify intermolecular contacts (e.g., C≡C⋯π distances). Compare packing motifs with Cambridge Structural Database (CSD) entries via ConQuest. For weak interactions, enhance data resolution (<1.0 Å) and apply Hirshfeld surface analysis to distinguish genuine interactions from crystal-packing artifacts .

Safety and Compliance

Q. What safety protocols are essential when working with propargyl-containing compounds?

- Methodological Answer : Propargyl derivatives are irritants and potential sensitizers. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Static charge mitigation (grounded equipment) is critical due to low flash points. For spills, neutralize with sand followed by 10% NaHCO₃ solution. Document waste disposal per EPA guidelines for halogenated/organic waste .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.